molecular formula C12H14Cl2N2 B15352298 Methyl viologen-D14 dichloride

Methyl viologen-D14 dichloride

Cat. No.: B15352298
M. Wt: 271.24 g/mol
InChI Key: FIKAKWIAUPDISJ-JXTDZQNLSA-L
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Description

. It is classified as a viologen, a family of redox-active heterocycles. This compound is widely used as a herbicide due to its quick-acting and non-selective properties, killing green plant tissue on contact. it is also highly toxic to humans and animals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl viologen-D14 dichloride can be synthesized through the reaction of 4,4'-bipyridine with methyl iodide in the presence of a strong base. The reaction conditions typically involve heating the mixture to around 80-100°C for several hours.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Methyl viologen-D14 dichloride undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as halides or alkoxides.

Major Products Formed:

  • Oxidation Products: The oxidation of this compound can lead to the formation of various oxidized derivatives, including quinones and hydroquinones.

  • Reduction Products: Reduction reactions typically yield the corresponding reduced forms of the compound.

  • Substitution Products: Substitution reactions can result in the formation of different substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl viologen-D14 dichloride has a wide range of applications in scientific research, including:

  • Chemistry: It is used as an electron transfer agent in studies involving redox reactions and as a mediator in the synthesis of nanomaterials.

  • Biology: The compound is employed in biological research to study electron transfer processes in biological systems and to investigate the effects of oxidative stress on cells.

  • Medicine: this compound is used in medical research to explore its potential as a therapeutic agent in conditions related to oxidative stress and mitochondrial dysfunction.

  • Industry: It is utilized in the production of ultrasmall bimetallic nanocatalysts, which have applications in various industrial processes.

Mechanism of Action

The mechanism by which methyl viologen-D14 dichloride exerts its effects involves its redox-active properties. The compound can undergo reversible oxidation and reduction, producing superoxide anions (O2-) in the process. These reactive oxygen species can cause oxidative damage to cellular components, leading to cell death.

Molecular Targets and Pathways Involved:

  • Mitochondria: this compound targets mitochondrial components, disrupting the electron transport chain and leading to the generation of reactive oxygen species.

  • Cell Membranes: The compound can also interact with cell membranes, causing lipid peroxidation and membrane damage.

Comparison with Similar Compounds

  • Ethyl viologen

  • Propyl viologen

  • Butyl viologen

  • Pentyl viologen

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Properties

Molecular Formula

C12H14Cl2N2

Molecular Weight

271.24 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-[2,3,5,6-tetradeuterio-1-(trideuteriomethyl)pyridin-1-ium-4-yl]-1-(trideuteriomethyl)pyridin-1-ium;dichloride

InChI

InChI=1S/C12H14N2.2ClH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D;;

InChI Key

FIKAKWIAUPDISJ-JXTDZQNLSA-L

Isomeric SMILES

[2H]C1=C([N+](=C(C(=C1C2=C(C(=[N+](C(=C2[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H].[Cl-].[Cl-]

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-]

Origin of Product

United States

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